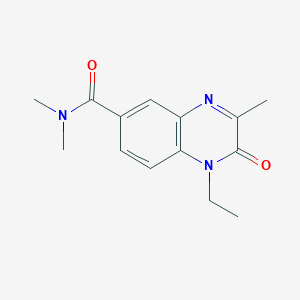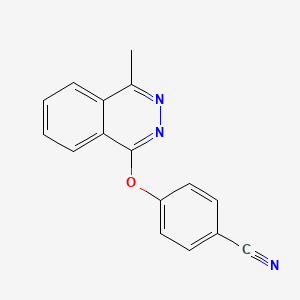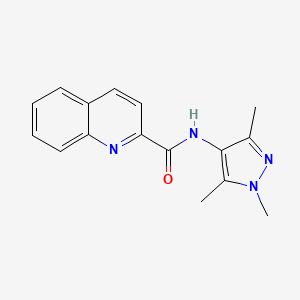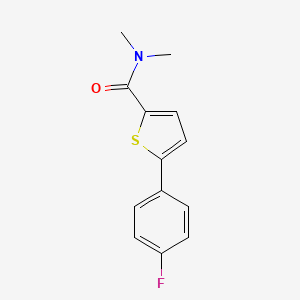![molecular formula C14H14N2O B7475967 N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide, also known as Mecam, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of COX-2 and NOS, which are involved in the production of inflammatory mediators and reactive oxygen species. It has also been found to modulate the activity of the NMDA receptor, which plays a key role in synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators and reactive oxygen species, which are involved in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It has also been found to enhance neuronal survival and synaptic plasticity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-[(2-methylphenyl)methyl]pyridine-3-carboxamide. One potential area of research is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects, which may lead to the development of new therapies for neurological and inflammatory disorders. Additionally, the potential role of this compound in cancer therapy warrants further investigation.
Synthesis Methods
The synthesis of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 2-methylbenzylamine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and the N-methyl-D-aspartate (NMDA) receptor.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-2-3-6-12(11)10-16-14(17)13-7-4-8-15-9-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGCHSDNEZBNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)




![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)



